Jts-653

Description

Properties

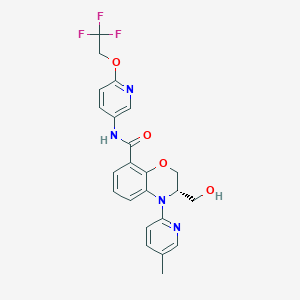

IUPAC Name |

(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUCKCLSVBFSOS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942614-99-5 | |

| Record name | JTS-653 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTS-653 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTS-653: A Technical Guide to its Mechanism of Action in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling within sensory neurons. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology. Quantitative data from key studies are presented in structured tables for clear comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its function. This compound demonstrates high affinity and competitive antagonism at the TRPV1 receptor, effectively blocking its activation by various stimuli, including capsaicin, protons (acid), and heat. In preclinical models of inflammatory and neuropathic pain, this compound has been shown to significantly reduce hyperalgesia, highlighting its potential as a therapeutic agent for pain management.

Core Mechanism of Action: Potent and Selective TRPV1 Antagonism

This compound exerts its effects by directly interacting with the TRPV1 ion channel, which is predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[1] The activation of these channels by noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. This compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking the binding of agonists like capsaicin and preventing the conformational changes required for channel opening.[1]

In Vitro Pharmacology

The potency and selectivity of this compound have been extensively characterized through a series of in vitro assays.

Quantitative Data on this compound In Vitro Activity

| Assay Type | Species | Agonist | Parameter | Value | Reference |

| Radioligand Binding | Human TRPV1 | [3H]Resiniferatoxin | Ki | 11.44 nM | [1] |

| Radioligand Binding | Rat TRPV1 | [3H]Resiniferatoxin | Ki | 4.40 nM | [1] |

| Calcium Influx (FLIPR) | Human TRPV1 | Capsaicin (30 nM) | IC50 | 0.236 nM | [1] |

| Calcium Influx (FLIPR) | Rat TRPV1 | Capsaicin (30 nM) | IC50 | 0.247 nM | |

| Calcium Influx (FLIPR) | Human TRPV1 | Protons (pH 6.0) | IC50 | 0.320 nM | |

| Calcium Influx (FLIPR) | Rat TRPV1 | Protons (pH 6.0) | IC50 | 0.347 nM | |

| Electrophysiology | Rat TRPV1 | Heat (48°C) | IC50 | 1.4 nM | |

| Functional Antagonism | Human TRPV1 | Capsaicin | pA2 | 10.1 |

Electrophysiological studies have confirmed that this compound blocks heat-induced inward currents in rat TRPV1-expressing cells with high potency. Furthermore, this compound has demonstrated weak or no inhibitory effects on other TRP channels, as well as a panel of other receptors and enzymes, underscoring its selectivity for TRPV1.

In Vivo Efficacy in Pain Models

The analgesic potential of this compound has been evaluated in several rodent models of pain, demonstrating its efficacy in attenuating hyperalgesia.

Quantitative Data on this compound In Vivo Efficacy

| Pain Model | Species | Endpoint | Oral Dose (mg/kg) | Effect | Reference |

| Capsaicin-induced Mechanical Hyperalgesia | Rat | Mechanical Withdrawal Threshold | 1 | Significant prevention | |

| Carrageenan-induced Mechanical Hyperalgesia | Rat | Mechanical Withdrawal Threshold | 0.3 | Significant attenuation | |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Withdrawal Latency | 0.1 | Significant attenuation | |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Withdrawal Latency | 0.3 | Full reversal | |

| CFA-induced Mechanical Hyperalgesia | Rat | Mechanical Withdrawal Threshold | 0.3 | Reversal on day 7 | |

| Post-Herpetic Neuralgia (HSV-1) | Mouse | Nociceptive Behavior | 0.3 | Reduction in chronic pain | |

| L5 Spinal Nerve Ligation | Rat | Mechanical Hyperalgesia | 0.3 | Partial attenuation |

Of note, this compound has shown efficacy in models of chronic pain that are often refractory to treatment with non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

References

JTS-653: A Comprehensive Technical Guide to its Interaction with the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and interaction of JTS-653 with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound is a potent and selective antagonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1][2] This document summarizes key quantitative data, details the experimental protocols for determining binding affinity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Inhibition of this compound

The interaction of this compound with the TRPV1 receptor has been characterized through various in vitro assays. The data presented below summarizes its binding affinity (Ki) and functional inhibitory concentrations (IC50) against human and rat TRPV1 receptors.

| Parameter | Species | Value (nM) | Assay Conditions |

| Ki | Human | 11.44 | Competitive displacement of [³H]resiniferatoxin binding. |

| Ki | Rat | 4.40 | Competitive displacement of [³H]resiniferatoxin binding. |

| IC50 | Human | 0.236 | Inhibition of 30 nM capsaicin-induced activation.[3] |

| IC50 | Rat | 0.247 | Inhibition of 30 nM capsaicin-induced activation.[3] |

| IC50 | Human | 0.320 | Inhibition of proton-induced activation.[3] |

| IC50 | Rat | 0.347 | Inhibition of proton-induced activation. |

| IC50 | Rat | 1.4 | Inhibition of heat-induced inward currents. |

Experimental Protocols

The determination of the binding affinity of this compound for the TRPV1 receptor is primarily achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay Using [³H]Resiniferatoxin

This assay measures the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand, [³H]resiniferatoxin (RTX), for binding to the TRPV1 receptor.

1. Materials:

-

Radioligand: [³H]Resiniferatoxin ([³H]RTX)

-

Test Compound: this compound

-

Receptor Source: Membranes prepared from cells or tissues expressing the TRPV1 receptor.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with additives such as BSA.

-

Wash Buffer: Ice-cold binding buffer.

-

Unlabeled Ligand for Non-Specific Binding: High concentration of unlabeled RTX or another suitable TRPV1 ligand.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Cocktail and Counter.

2. Membrane Preparation:

-

Homogenize cells or tissues expressing the TRPV1 receptor in a suitable lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

3. Assay Procedure:

-

Set up assay tubes or a 96-well plate.

-

To each well/tube, add the following in order:

-

Binding buffer.

-

A fixed concentration of [³H]RTX (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of unlabeled RTX instead of the test compound.

-

For determining total binding, add buffer instead of the test compound or unlabeled RTX.

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation to each well/tube.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for the TRPV1 receptor.

TRPV1 Receptor Signaling Pathway

Activation of the TRPV1 receptor by stimuli such as capsaicin, heat, or protons leads to the influx of cations, primarily Ca²⁺ and Na⁺, initiating a cascade of intracellular signaling events.

Upon activation, the influx of Ca²⁺ through the TRPV1 channel can lead to the activation of various downstream signaling molecules, including Protein Kinase C (PKC) and Calmodulin. This can result in the modulation of gene expression and the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP), contributing to the sensations of pain and neurogenic inflammation. The influx of Na⁺ contributes to membrane depolarization, leading to the generation of action potentials in sensory neurons. This compound, as a TRPV1 antagonist, blocks these initial activation steps, thereby preventing the downstream signaling cascade.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. Orally administered selective TRPV1 antagonist, this compound, attenuates chronic pain refractory to non-steroidal anti-inflammatory drugs in rats and mice including post-herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Jts-653: A Technical Guide to a Potent and Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Jts-653, a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound has demonstrated significant potential in preclinical models of chronic pain, particularly those refractory to non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Structure and Properties

This compound, with the systematic IUPAC name (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, is a complex small molecule with significant therapeutic potential.[3] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide |

| Synonyms | JTS653, JTS 653 |

| CAS Number | 942614-99-5 |

| Chemical Formula | C23H21F3N4O4 |

| Molecular Weight | 474.44 g/mol |

| SMILES | Cc1cc(ncn1)N2--INVALID-LINK--COc3cc(ccc32)C(=O)Nc4ccc(OCC(F)(F)F)nc4 |

| Solubility | Soluble in DMSO. |

Pharmacological Profile

This compound is a highly potent and selective antagonist of the TRPV1 receptor. Its pharmacological activity has been characterized in a variety of in vitro and in vivo models.

In Vitro Pharmacology

This compound demonstrates high affinity and potent antagonism at both human and rat TRPV1 receptors. It effectively inhibits channel activation induced by various stimuli, including capsaicin, protons (low pH), and heat.

Table 2: In Vitro Activity of this compound at TRPV1 Receptors

| Assay | Species | Parameter | Value (nM) |

| [3H]Resiniferatoxin Binding | Human | Ki | 11.44 |

| Rat | Ki | 4.40 | |

| Capsaicin-induced Activation | Human | IC50 | 0.236 |

| Rat | IC50 | 0.247 | |

| Proton-induced Activation | Human | IC50 | 0.320 |

| Rat | IC50 | 0.347 | |

| Heat-induced Inward Current | Rat | IC50 | 1.4 |

In Vivo Pharmacology

Oral administration of this compound has been shown to effectively attenuate pain behaviors in various rodent models of inflammatory and neuropathic pain. Notably, it shows efficacy in pain models that are resistant to treatment with NSAIDs.

Table 3: In Vivo Efficacy of this compound in Preclinical Pain Models

| Pain Model | Species | Route of Administration | Effective Dose | Effect |

| Capsaicin-induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 1 mg/kg | Significant prevention of hyperalgesia. |

| Carrageenan-induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 mg/kg | Attenuation of hyperalgesia. |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral (p.o.) | 0.1 - 0.3 mg/kg | Significant attenuation and full reversal of hyperalgesia. |

| Complete Freund's Adjuvant-induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 mg/kg | Reversal of hyperalgesia. |

| Herpes Simplex Virus-1-induced Chronic Pain | Mouse | Oral (p.o.) | 0.3 mg/kg | Reduction of chronic pain. |

| L5 Spinal Nerve Ligation | Rat | Oral (p.o.) | 0.3 mg/kg | Partial attenuation of mechanical hyperalgesia. |

A transient increase in body temperature has been observed following oral administration of this compound at a dose of 0.3 mg/kg in rats.

Mechanism of Action: TRPV1 Antagonism and Downstream Signaling

This compound exerts its analgesic effects by blocking the activation of the TRPV1 ion channel. TRPV1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons. Its activation by noxious stimuli such as heat, protons, and capsaicin leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. By antagonizing TRPV1, this compound prevents this initial step in the pain signaling cascade.

The activation of TRPV1 triggers several downstream signaling pathways that contribute to pain and inflammation. This compound, by blocking TRPV1, is expected to inhibit these downstream events.

Figure 1: Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. However, based on published studies, representative methodologies are outlined below.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of its complex heterocyclic core likely involves a multi-step process.

In Vitro Assays

This assay is used to determine the binding affinity of this compound to the TRPV1 receptor.

References

JTS-653: A Technical Overview of a Selective TRPV1 Antagonist

Foreword: This document provides a detailed technical summary of the discovery and development of JTS-653, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Developed by Japan Tobacco Inc., this compound was investigated as a potential therapeutic for chronic pain. However, its development appears to have been discontinued, a fate shared by many TRPV1 antagonists due to on-target side effects. This guide consolidates the publicly available preclinical and clinical data on this compound.

Discovery and Rationale

This compound was developed as a potent and selective antagonist for the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. The activation of TRPV1 by various stimuli, including heat, protons (low pH), and capsaicin (the pungent component of chili peppers), is implicated in the transmission of pain signals. Consequently, antagonizing this receptor has been a key strategy in the development of novel analgesics, particularly for chronic pain states that are often refractory to standard treatments like non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Preclinical Pharmacology

In Vitro Characterization

This compound demonstrated high potency and selectivity for the TRPV1 receptor in various in vitro assays.

Table 1: In Vitro Activity of this compound

| Assay | Species | Agonist | IC50 / Ki | Reference |

| Proton-induced TRPV1 activation | Human | Protons | 0.320 nM | |

| Proton-induced TRPV1 activation | Rat | Protons | 0.347 nM | |

| Heat-induced inward currents in TRPV1 | Rat | Heat | 1.4 nM | |

| [3H]RTX binding competition | Human | Resiniferatoxin (RTX) | Ki = 11.44 nM | |

| [3H]RTX binding competition | Rat | Resiniferatoxin (RTX) | Ki = 4.40 nM | |

| Capsaicin-induced TRPV1 activation | Human | Capsaicin (30 nM) | 0.236 nM | |

| Capsaicin-induced TRPV1 activation | Rat | Capsaicin (30 nM) | 0.247 nM |

In Vivo Efficacy in Pain Models

This compound has shown significant analgesic effects in several rodent models of inflammatory and neuropathic pain.

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Route of Administration | Effective Dose | Effect | Reference |

| NSAID-refractory arthritis (CFA-induced) | Rat | Oral | 0.3 mg/kg | Reversed mechanical hyperalgesia | [1] |

| Post-herpetic neuralgia (HSV-1 inoculated) | Mouse | Oral | 0.3 mg/kg | Reduced chronic pain | [1] |

| Neuropathic pain (L5 spinal nerve ligation) | Rat | Oral | 0.3 mg/kg | Partially attenuated mechanical hyperalgesia | [1] |

| Inflammatory pain (formalin-induced) | Rat/Mouse | Oral | Not specified | Reduced pain in the second phase | [1] |

Pharmacology in Bladder Overactivity

The role of TRPV1 in sensory nerve activation in the bladder led to the investigation of this compound in models of bladder overactivity.

Table 3: Efficacy of this compound in a Rat Model of Bladder Overactivity

| Model | Effect of this compound | Reference |

| Resiniferatoxin or acetic acid-induced bladder overactivity | Significantly increased the intercontraction interval and voided volume without affecting maximal voiding pressure. | |

| Normal bladder activity | No significant effects on intercontraction interval, voided volume, or maximal voiding pressure. | |

| Carbachol-induced bladder muscle contraction | No effect. |

Mechanism of Action

This compound is a selective antagonist of the TRPV1 receptor. By binding to this receptor on primary afferent sensory neurons, it blocks the influx of cations (primarily Ca2+ and Na+) that is triggered by noxious stimuli. This inhibition of neuronal depolarization prevents the propagation of pain signals to the central nervous system.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following represents a generalized workflow based on standard pharmacological testing procedures.

Clinical Development and Discontinuation

A Phase 2 clinical trial of this compound for the treatment of post-herpetic neuralgia was initiated in June 2010 (Registration Number: JPRN-jRCT2080221142). The study aimed to enroll 160 participants.

The development of this compound, like many other TRPV1 antagonists, was likely halted due to the on-target side effect of hyperthermia (an increase in body temperature). This phenomenon is a recognized class-wide effect of TRPV1 antagonists and has been a major hurdle in their clinical development.

Conclusion

This compound is a potent and selective TRPV1 antagonist that showed promising efficacy in preclinical models of chronic pain and bladder overactivity. However, its development was likely terminated due to the challenging safety profile associated with TRPV1 antagonism, specifically the induction of hyperthermia. The story of this compound highlights the complexities of translating a promising pharmacological mechanism into a safe and effective therapeutic. Further research in this area may focus on developing biased or peripherally restricted TRPV1 antagonists to mitigate the on-target side effects.

References

Jts-653: An In-Depth Profile of a Highly Selective TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jts-653, with the chemical name (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3] The TRPV1 channel is a critical component in nociceptive signaling pathways, activated by a variety of stimuli including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers. Its role in pain and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency and summarizing its off-target characteristics. It also includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to support further research and development.

Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic window and potential for adverse effects. This compound has been characterized as a highly selective TRPV1 antagonist based on a range of in vitro and in vivo studies.

On-Target Activity

This compound demonstrates high affinity and potent antagonism at the human and rat TRPV1 channels across multiple activation modalities. The quantitative data from key in vitro assays are summarized in the table below.

| Assay Type | Species | Agonist | Parameter | Value (nM) |

| Radioligand Binding | Human | [3H]Resiniferatoxin | Ki | 11.44[3] |

| Rat | [3H]Resiniferatoxin | Ki | 4.40 | |

| Functional (Capsaicin) | Human | 30 nM Capsaicin | IC50 | 0.236 |

| Rat | 30 nM Capsaicin | IC50 | 0.247 | |

| Functional (Proton) | Human | Protons | IC50 | 0.320 |

| Rat | Protons | IC50 | 0.347 | |

| Functional (Heat) | Rat | Heat | IC50 | 1.4 |

Table 1: In Vitro On-Target Activity of this compound at TRPV1 Channels

Off-Target Activity

A comprehensive, publicly available screening of this compound against a broad panel of off-target receptors, ion channels, and kinases (e.g., a CEREP or Eurofins SafetyScreen panel) has not been identified in the reviewed literature. However, the primary publication describing the pharmacological characterization of this compound explicitly states that the compound "showed weak or no inhibitory effects on other TRP channels, receptors, and enzymes". This indicates a high degree of selectivity for TRPV1 over other related and unrelated molecular targets, although quantitative data to support this statement is not broadly available.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by various noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the propagation of a pain signal. The following diagram illustrates the key activation and downstream signaling events of the TRPV1 channel.

Experimental Workflow: In Vitro Selectivity Assays

The following diagram outlines the general workflow for the key in vitro assays used to determine the selectivity profile of this compound.

Experimental Workflow: In Vivo Pain Models

This compound has demonstrated efficacy in several preclinical models of pain. The workflow for these models is depicted below.

Experimental Protocols

In Vitro Assays

1. [3H]Resiniferatoxin (RTX) Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the TRPV1 channel.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing either human or rat TRPV1.

-

Incubation: The cell membranes are incubated with a fixed concentration of [3H]RTX, a potent TRPV1 agonist radioligand, in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. Proton-Induced Activation Assay (Calcium Influx)

-

Objective: To determine the potency (IC50) of this compound in inhibiting proton-induced TRPV1 activation.

-

Methodology:

-

Cell Preparation: HEK293 cells expressing TRPV1 are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or vehicle.

-

Activation: The cells are then stimulated with an acidic buffer (e.g., pH 5.5) to activate the TRPV1 channels.

-

Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

-

Data Analysis: The concentration-response curves are plotted to calculate the IC50 value for this compound.

-

3. Heat-Induced Inward Current Assay (Patch-Clamp Electrophysiology)

-

Objective: To measure the inhibitory effect (IC50) of this compound on heat-activated TRPV1 currents.

-

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on TRPV1-expressing cells.

-

Compound Application: this compound at various concentrations is applied to the extracellular solution.

-

Heat Stimulation: The temperature of the bath solution is rapidly increased to a level that activates TRPV1 (e.g., >43°C).

-

Current Measurement: The resulting inward currents are recorded.

-

Data Analysis: The inhibition of the heat-induced current by this compound is quantified and used to determine the IC50 value.

-

In Vivo Assays

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.

-

Methodology:

-

Induction: A subcutaneous injection of CFA into the plantar surface of the hind paw of a rodent induces a localized inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

-

Treatment: this compound or vehicle is administered orally at various doses.

-

Behavioral Testing: Nociceptive thresholds are measured at different time points post-treatment. Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (Hargreaves test).

-

Data Analysis: The paw withdrawal thresholds or latencies in the this compound-treated group are compared to the vehicle-treated group.

-

2. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

-

Objective: To evaluate the effect of this compound on neuropathic pain.

-

Methodology:

-

Surgery: In an anesthetized rat, the L5 spinal nerve is tightly ligated. This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Treatment: Following a post-operative recovery and stabilization period, animals are treated with this compound or vehicle.

-

Behavioral Testing: Mechanical and thermal sensitivity are assessed as described for the CFA model.

-

Data Analysis: The anti-allodynic and anti-hyperalgesic effects of this compound are determined by comparing the withdrawal thresholds/latencies with the vehicle group.

-

3. Formalin-Induced Pain

-

Objective: To characterize the activity of this compound in a model of acute and tonic pain.

-

Methodology:

-

Induction: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. This induces a biphasic pain response: an early, acute phase (Phase 1) followed by a later, tonic phase (Phase 2) driven by inflammation and central sensitization.

-

Treatment: this compound or vehicle is administered prior to the formalin injection.

-

Behavioral Observation: The amount of time the animal spends licking or flinching the injected paw is recorded during both phases.

-

Data Analysis: The duration of nociceptive behaviors is compared between the this compound and vehicle groups for each phase.

-

Conclusion

This compound is a highly potent and selective TRPV1 antagonist, demonstrating nanomolar to sub-nanomolar activity against capsaicin, proton, and heat-induced activation of the channel. While comprehensive quantitative off-target screening data is not publicly available, initial reports indicate weak to no activity at other TRP channels, receptors, and enzymes, suggesting a favorable selectivity profile. Its efficacy in multiple preclinical models of inflammatory, neuropathic, and acute pain underscores its potential as a novel analgesic. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on TRPV1 antagonists and the broader field of pain research.

References

- 1. Pharmacological characterization of (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (this compound), a novel transient receptor potential vanilloid 1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

JTS-653: A Potent and Selective Molecular Probe for Elucidating TRPV1 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1][2] Its activation on sensory neurons is a key event in the signaling pathways of acute and chronic pain, as well as inflammation.[2][3] Given its central role in nociception, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[4] The exploration of TRPV1 function and its modulation requires highly specific and potent molecular tools. JTS-653, a novel benzoxazine derivative, has been identified as a highly potent and selective antagonist of the TRPV1 receptor, making it an invaluable molecular probe for investigating the physiological and pathological roles of this ion channel. This technical guide provides a comprehensive overview of this compound, its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental protocols for its use as a molecular probe for TRPV1 function.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. This has been demonstrated through its ability to displace the binding of potent TRPV1 agonists, such as [3H]resiniferatoxin (RTX), from both human and rat TRPV1 channels. As a competitive antagonist, this compound binds to the same site as agonists like capsaicin, thereby preventing the conformational changes required for channel opening and subsequent cation influx. This direct inhibition of TRPV1 activation makes this compound a powerful tool for dissecting the downstream consequences of TRPV1 signaling in various cellular and physiological contexts.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data on the in vitro and in vivo pharmacology of this compound, highlighting its potency and efficacy.

Table 1: In Vitro Potency of this compound against TRPV1

| Parameter | Species | Activator | Value | Reference(s) |

| IC50 | Human | Capsaicin (30 nM) | 0.236 nM | |

| Rat | Capsaicin (30 nM) | 0.247 nM | ||

| Human | Protons (pH 6.0) | 0.320 nM | ||

| Rat | Protons (pH 6.0) | 0.347 nM | ||

| Rat | Heat (>43°C) | 1.4 nM | ||

| Ki | Human | [3H]Resiniferatoxin | 11.44 nM | |

| Rat | [3H]Resiniferatoxin | 4.40 nM | ||

| pA2 | Human | Capsaicin | 10.1 |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain

| Pain Model | Species | Effect | Effective Oral Dose | Reference(s) |

| Capsaicin-induced mechanical hyperalgesia | Rat | Significant prevention | 1 mg/kg | |

| Carrageenan-induced mechanical hyperalgesia | Rat | Attenuation | 0.3 mg/kg | |

| Carrageenan-induced thermal hyperalgesia | Rat | Significant attenuation | 0.1 mg/kg | |

| Rat | Full reversal | 0.3 mg/kg | ||

| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | Rat | Reversal | 0.3 mg/kg | |

| Herpes simplex virus-1-induced chronic pain | Mouse | Reduction of chronic pain | 0.3 mg/kg | |

| L5 spinal nerve ligation (neuropathic pain) | Rat | Partial attenuation of mechanical hyperalgesia | 0.3 mg/kg | |

| Formalin-induced pain (second phase) | Rat | Reduction | Not specified |

Selectivity Profile:

This compound has been reported to exhibit weak or no inhibitory effects on other TRP channels, as well as a panel of other receptors and enzymes, indicating a high degree of selectivity for TRPV1. However, detailed quantitative data on a broad selectivity screen are not extensively available in the public domain.

Pharmacokinetic Profile:

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not widely published. The available in vivo studies demonstrate its oral activity, suggesting sufficient oral bioavailability for efficacy in rodent models. A noted pharmacodynamic effect in vivo is a transient increase in body temperature at a dose of 0.3 mg/kg (p.o.), a common side effect observed with TRPV1 antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a molecular probe.

In Vitro Characterization

This assay is used to determine the binding affinity (Ki) of this compound to the TRPV1 receptor.

-

Cell/Tissue Preparation:

-

Use HEK293 cells stably expressing either human or rat TRPV1, or membrane preparations from dorsal root ganglia (DRG) or spinal cord tissue.

-

Homogenize cells or tissues in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled TRPV1 ligand like capsaicin or unlabeled RTX (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of [3H]Resiniferatoxin (RTX) at a final concentration close to its Kd (e.g., 20-100 pM).

-

100 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]RTX and Kd is its dissociation constant.

-

This technique is employed to measure the inhibitory effect of this compound on TRPV1 channel currents activated by various stimuli.

-

Cell Preparation:

-

Plate HEK293 cells stably expressing human or rat TRPV1 onto glass coverslips 24-48 hours before the experiment.

-

Alternatively, primary cultures of dorsal root ganglion (DRG) neurons can be used.

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP (pH adjusted to 7.2 with KOH).

-

-

Electrophysiological Recording Protocol:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a holding potential of -60 mV.

-

Apply a TRPV1 agonist (e.g., capsaicin at its EC50 concentration, protons by lowering the pH of the external solution, or heat by increasing the temperature of the perfusate to >43°C) to evoke an inward current.

-

After a stable baseline current is established, co-apply the agonist with various concentrations of this compound.

-

Record the current responses and wash out this compound to observe any recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the presence of different concentrations of this compound.

-

Normalize the current amplitude to the control response (agonist alone).

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.

-

In Vivo Characterization

This model assesses the ability of this compound to reverse inflammatory heat pain.

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Acclimatize the rats to the testing environment and the measurement apparatus (e.g., plantar test device).

-

Measure the baseline paw withdrawal latency to a radiant heat source. The heat intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds.

-

Induce inflammation by injecting 100 µL of a 2% (w/v) solution of lambda-carrageenan in saline into the plantar surface of one hind paw.

-

At a predetermined time after carrageenan injection (e.g., 2.5 hours), when hyperalgesia is established, administer this compound orally (p.o.) or via the desired route. A vehicle control group should be included.

-

Measure the paw withdrawal latency at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes).

-

-

Data Analysis:

-

Calculate the paw withdrawal latency for each animal at each time point.

-

Compare the withdrawal latencies of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

The reversal of hyperalgesia is indicated by a significant increase in paw withdrawal latency in the this compound-treated animals compared to the vehicle group.

-

This model evaluates the efficacy of this compound in a model of acute neurogenic pain.

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Acclimatize the rats to the testing environment and the measurement apparatus (e.g., von Frey filaments).

-

Determine the baseline paw withdrawal threshold to mechanical stimuli using a series of calibrated von Frey filaments. The 50% withdrawal threshold can be determined using the up-down method.

-

Administer this compound or vehicle orally at a specified time before the capsaicin challenge.

-

Inject a low dose of capsaicin (e.g., 10 µL of a 0.1% solution) into the plantar surface of one hind paw to induce mechanical hyperalgesia.

-

Measure the paw withdrawal threshold at various time points after the capsaicin injection (e.g., 15, 30, 60, and 120 minutes).

-

-

Data Analysis:

-

Calculate the 50% paw withdrawal threshold for each animal at each time point.

-

Compare the withdrawal thresholds of the this compound-treated groups with the vehicle-treated group using appropriate statistical analysis.

-

Prevention of mechanical hyperalgesia is demonstrated by a significantly higher paw withdrawal threshold in the this compound-treated animals compared to the vehicle group.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: TRPV1 Signaling Pathway and Inhibition by this compound.

Caption: In Vitro Experimental Workflow for this compound.

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

This compound is a highly potent, selective, and orally active antagonist of the TRPV1 receptor. Its ability to effectively block TRPV1 activation by multiple stimuli, both in vitro and in vivo, establishes it as a superior molecular probe for investigating the multifaceted roles of TRPV1 in health and disease. For researchers in academia and the pharmaceutical industry, this compound offers a valuable tool to dissect TRPV1-mediated signaling pathways, validate TRPV1 as a therapeutic target, and explore the potential of TRPV1 antagonism for the treatment of chronic pain and other TRPV1-related disorders. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in advancing our understanding of TRPV1 biology and in the development of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]resiniferatoxin binding by the human vanilloid (capsaicin) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient receptor potential (TRP) channels: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Jts-653 and TRPV1 Interaction: A Technical Guide

Affiliation: Google Research

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in pain and inflammation pathways. Jts-653 is a potent and selective antagonist of TRPV1, demonstrating efficacy in preclinical models of chronic pain.[1][2] This technical guide provides an in-depth overview of a hypothetical in silico modeling study of the interaction between this compound and the TRPV1 channel. The document details the methodologies for molecular docking and molecular dynamics simulations, presenting hypothetical quantitative data in structured tables for clarity. Furthermore, it includes visualizations of the proposed signaling pathway and experimental workflows using the DOT language to facilitate understanding for researchers, scientists, and professionals in drug development. While direct in silico studies on this compound are not publicly available, this guide synthesizes common methodologies from related research on other TRPV1 antagonists to present a plausible computational investigation.[3][4]

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the pathogenesis of various pain conditions. It is activated by a variety of stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which excites primary sensory neurons and results in the sensation of pain. Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory drugs.

This compound is a highly potent and selective TRPV1 antagonist that has shown significant analgesic effects in in vivo models of chronic pain that are often refractory to non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the molecular interactions between this compound and the TRPV1 channel is crucial for the rational design of more effective and safer therapeutics. In silico modeling, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level.

This guide outlines a comprehensive in silico workflow to investigate the binding of this compound to the TRPV1 channel. It serves as a blueprint for researchers aiming to conduct similar computational studies on novel TRPV1 modulators.

Proposed Signaling Pathway of this compound at the TRPV1 Channel

This compound, as a TRPV1 antagonist, is hypothesized to block the channel's activation, thereby inhibiting the downstream signaling cascade that leads to pain perception. The following diagram illustrates this proposed mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orally administered selective TRPV1 antagonist, this compound, attenuates chronic pain refractory to non-steroidal anti-inflammatory drugs in rats and mice including post-herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico research to assist the investigation of carboxamide derivatives as potent TRPV1 antagonists - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

The Pharmacological Profile of JTS-653: A Potent and Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the perception of noxious stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers. Its role in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. JTS-653, identified as (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1]oxazine-8-carboxamide, has emerged as a highly potent and selective antagonist of the TRPV1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its in vitro and in vivo properties, the experimental methodologies used for its characterization, and its effects on various pain models and physiological parameters.

In Vitro Pharmacological Profile

This compound demonstrates robust and selective antagonist activity at the TRPV1 receptor across different species and activation modalities. The following tables summarize the key quantitative data obtained from various in vitro assays.

Table 1: Inhibitory Potency of this compound on Capsaicin-Induced TRPV1 Activation

| Species | Assay Type | IC50 (nM) |

| Human | Calcium Influx | 0.236[2][3] |

| Rat | Calcium Influx | 0.247[2] |

Table 2: Inhibitory Potency of this compound on Proton-Induced TRPV1 Activation

| Species | Assay Type | IC50 (nM) |

| Human | Calcium Influx | 0.320 |

| Rat | Calcium Influx | 0.347 |

Table 3: Inhibitory Potency of this compound on Heat-Induced TRPV1 Activation

| Species | Assay Type | IC50 (nM) |

| Rat | Electrophysiology | 1.4 |

Table 4: Binding Affinity of this compound to the TRPV1 Receptor

| Species | Assay Type | Ki (nM) |

| Human | [3H]Resiniferatoxin Displacement | 11.44 |

| Rat | [3H]Resiniferatoxin Displacement | 4.40 |

In Vivo Pharmacological Profile

This compound has demonstrated significant analgesic efficacy in various preclinical models of inflammatory and neuropathic pain. It has also been shown to have a transient effect on body temperature, a known class effect of TRPV1 antagonists.

Table 5: Efficacy of this compound in Animal Models of Pain

| Pain Model | Species | Route of Administration | Effective Dose | Observed Effect |

| Capsaicin-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 1 mg/kg | Significant prevention of hyperalgesia |

| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 mg/kg | Attenuation of hyperalgesia |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | Oral (p.o.) | 0.1 - 0.3 mg/kg | Significant attenuation and full reversal |

| Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia | Rat | Oral (p.o.) | 0.3 mg/kg | Reversal of hyperalgesia |

| L5 Spinal Nerve Ligation | Rat | Oral (p.o.) | 0.3 mg/kg | Partial attenuation of mechanical hyperalgesia |

| Formalin-Induced Pain (Second Phase) | Rat | Oral (p.o.) | Not specified | Reduction of pain behavior |

| Post-Herpetic Pain (HSV-1) | Mouse | Oral (p.o.) | 0.3 mg/kg | Reduction of chronic pain |

Table 6: Effect of this compound on Body Temperature

| Species | Route of Administration | Dose | Observed Effect |

| Rat | Oral (p.o.) | 0.3 mg/kg | Transient increase in body temperature |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. [3H]Resiniferatoxin (RTX) Binding Assay (Competitive Binding)

-

Objective: To determine the binding affinity (Ki) of this compound to the TRPV1 receptor.

-

Cell Preparation: Membranes are prepared from cells stably expressing either human or rat TRPV1.

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of [3H]RTX, a high-affinity radiolabeled TRPV1 agonist.

-

Increasing concentrations of this compound are added to the incubation mixture to compete with [3H]RTX for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled potent TRPV1 ligand.

-

After incubation, the membranes are harvested by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific [3H]RTX binding) using the Cheng-Prusoff equation.

-

2. Calcium Influx Assay (FLIPR)

-

Objective: To measure the inhibitory effect of this compound on TRPV1 activation by capsaicin and protons.

-

Cell Preparation: Cells stably expressing human or rat TRPV1 are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Protocol:

-

The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of any compounds.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

The TRPV1 channel is then activated by the addition of an agonist (capsaicin or an acidic solution).

-

The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

3. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of this compound on ion currents mediated by TRPV1 activation by heat.

-

Cell Preparation: Individual cells expressing rat TRPV1 are used for recording.

-

Assay Protocol:

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell to achieve a whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Heat-activated TRPV1 currents are elicited by rapidly perfusing the cell with a heated extracellular solution.

-

This compound is applied to the cell at various concentrations, and the effect on the heat-induced current is recorded.

-

The IC50 value is determined by measuring the reduction in the current amplitude at different concentrations of this compound.

-

In Vivo Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

-

CFA is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Mechanical hyperalgesia is assessed at various time points after CFA injection by measuring the paw withdrawal threshold.

-

This compound or vehicle is administered orally, and the effect on the paw withdrawal threshold is measured.

-

2. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

-

Objective: To evaluate the effect of this compound on neuropathic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, the left L5 spinal nerve is tightly ligated with silk suture.

-

This procedure leads to the development of mechanical allodynia in the ipsilateral hind paw.

-

Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments.

-

This compound or vehicle is administered orally, and the change in paw withdrawal threshold is determined.

-

3. Formalin-Induced Nociceptive Pain

-

Objective: To investigate the effect of this compound on both acute and tonic pain.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

This induces a biphasic pain response: an early, acute phase (Phase 1) followed by a later, tonic phase (Phase 2) of inflammatory pain.

-

Nociceptive behaviors, such as flinching and licking of the injected paw, are observed and quantified during both phases.

-

This compound or vehicle is administered prior to the formalin injection, and its effect on the nociceptive behaviors in each phase is evaluated.

-

4. Body Temperature Measurement

-

Objective: To assess the effect of this compound on core body temperature.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Core body temperature is monitored using a rectal probe or implantable telemetry devices.

-

A baseline temperature is recorded before drug administration.

-

This compound or vehicle is administered orally.

-

Body temperature is then measured at regular intervals for several hours to determine any drug-induced changes.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPV1 signaling pathway, a typical experimental workflow for an in vivo pain model, and the logical relationship of this compound's action.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a typical in vivo pain model.

Caption: Logical relationship of this compound's action and its effects.

Conclusion

This compound is a potent and selective TRPV1 antagonist with a well-characterized pharmacological profile. Its robust efficacy in preclinical models of inflammatory and neuropathic pain highlights its potential as a novel analgesic agent. The transient hyperthermic effect observed is a known consequence of TRPV1 antagonism and warrants further investigation in clinical settings. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and its potential therapeutic applications. The detailed experimental protocols and visual representations of key concepts aim to facilitate a deeper understanding of this promising compound.

References

JTS-653: A Potent Antagonist of Capsaicin-Induced Cellular Responses

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of JTS-653 on capsaicin-induced cellular responses. This compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation and neurogenic inflammation. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and efficacy of this compound in modulating capsaicin- and other TRPV1 agonist-induced responses.

Table 1: In Vitro Inhibitory Activity of this compound on TRPV1 Activation

| Agonist | Species | Assay | IC50 / Ki | Reference |

| Capsaicin (30 nM) | Human | - | 0.236 nM | [1] |

| Capsaicin (30 nM) | Rat | - | 0.247 nM | [1] |

| Protons | Human | - | 0.320 nM | [1] |

| Protons | Rat | - | 0.347 nM | [1] |

| Heat | Rat | Inward Current Block | 1.4 nM | [1] |

| [3H]Resiniferatoxin (RTX) | Human | Competition Binding | Ki = 11.44 nM | |

| [3H]Resiniferatoxin (RTX) | Rat | Competition Binding | Ki = 4.40 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models of Pain

| Pain Model | Species | Effect | Effective Dose (p.o.) | Reference |

| Capsaicin-induced mechanical hyperalgesia | - | Significant prevention | 1 mg/kg | |

| Carrageenan-induced mechanical hyperalgesia | - | Attenuation | 0.3 mg/kg | |

| Carrageenan-induced thermal hyperalgesia | - | Significant attenuation | 0.1 mg/kg | |

| Carrageenan-induced thermal hyperalgesia | - | Full reversal | 0.3 mg/kg | |

| Post-herpetic pain (HSV-1 inoculated) | Mice | Reduction of chronic pain | 0.3 mg/kg | |

| L5 spinal nerve ligation (neuropathic pain) | Rats | Partial attenuation of mechanical hyperalgesia | 0.3 mg/kg | |

| Complete-Freund-adjuvant (inflammatory pain) | Rats | Reversal of mechanical hyperalgesia | 0.3 mg/kg | |

| Formalin-induced pain (second phase) | - | Reduction | Not specified |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in capsaicin-induced cellular responses and the mechanism of action of this compound.

Caption: Mechanism of this compound in blocking capsaicin-induced TRPV1 activation and subsequent cellular responses.

Caption: Overview of TRPV1 activation by various stimuli and key intracellular signaling pathways involved in its modulation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on capsaicin-induced cellular responses. These protocols are based on standard methodologies in the field and should be optimized for specific cell types and experimental conditions.

Cell Culture

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are commonly used. Dorsal Root Ganglion (DRG) neurons can be used for primary cell-based assays.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain TRPV1 expression. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.

-

Materials:

-

TRPV1-expressing cells

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Capsaicin stock solution

-

This compound stock solution

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

-

-

Procedure:

-

Seed cells into the assay plates and culture overnight to form a confluent monolayer.

-

Prepare the calcium indicator loading buffer by diluting the fluorescent dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the influx of calcium.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the capsaicin-induced calcium influx by this compound at each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel.

-

Materials:

-

TRPV1-expressing cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA; pH 7.2)

-

Capsaicin and this compound stock solutions

-

-

Procedure:

-

Plate cells on glass coverslips suitable for electrophysiology.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply capsaicin via a perfusion system to elicit an inward current.

-

After washing out the capsaicin, pre-incubate the cell with this compound for a defined period.

-

Co-apply capsaicin and this compound and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the capsaicin-induced current in the absence and presence of this compound.

-

Calculate the percentage inhibition of the current by this compound.

-

Construct a concentration-response curve to determine the IC50 for current inhibition.

-

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled TRPV1 agonist, such as [3H]resiniferatoxin (RTX), from the channel.

-

Materials:

-

Membrane preparations from cells or tissues expressing TRPV1

-

[3H]RTX

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [3H]RTX and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from total binding.

-

Plot the percentage of specific [3H]RTX binding against the logarithm of the this compound concentration.

-

Fit the data to a competition binding equation to determine the Ki value for this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo characterization of this compound.

Caption: A typical workflow for the in vitro characterization of this compound's effects on TRPV1.

Caption: A generalized workflow for evaluating the in vivo analgesic efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for JTS-653 in Attenuating Mechanical Hyperalgesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JTS-653, a selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, for attenuating mechanical hyperalgesia in a preclinical model of inflammatory pain. The information is compiled from published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and selective antagonist of the TRPV1 receptor, a key player in the transmission of pain signals.[1] In inflammatory conditions, the expression and sensitivity of TRPV1 receptors are upregulated, contributing to hyperalgesia, an increased sensitivity to pain. By blocking the activation of TRPV1, this compound has been shown to effectively reduce mechanical hyperalgesia in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the efficacy of this compound in a CFA-induced model of mechanical hyperalgesia in rats.

| Compound | Dosage | Route of Administration | Animal Model | Key Finding | Reference |

| This compound | 0.3 mg/kg | Oral | Rat (CFA-induced mechanical hyperalgesia) | Reversed mechanical hyperalgesia on day 7 post-CFA injection. | [1] |

| This compound | 0.3 mg/kg | Oral | Rat (L5 spinal nerve ligation) | Partially attenuated mechanical hyperalgesia. | [1] |

Signaling Pathway of this compound in Attenuating Mechanical Hyperalgesia

This compound exerts its analgesic effect by blocking the TRPV1 receptor on nociceptive sensory neurons. In an inflammatory state, various inflammatory mediators (e.g., prostaglandins, bradykinin) are released and sensitize the TRPV1 receptor. This sensitization lowers the threshold for activation by physical stimuli, leading to an exaggerated pain response (mechanical hyperalgesia). This compound, as a TRPV1 antagonist, binds to the receptor and prevents its activation by endogenous ligands and physical stimuli, thereby reducing the influx of cations (primarily Ca2+ and Na+) and subsequent neuronal excitation and transmission of pain signals to the central nervous system.

References

Application Notes and Protocols for JTS-653 in Spinal Nerve Ligation Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition resulting from nerve injury, remains a significant challenge in clinical practice. The spinal nerve ligation (SNL) model in rodents is a widely utilized preclinical model to mimic the symptoms of human neuropathic pain, such as mechanical allodynia and hyperalgesia. JTS-653 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in the rat L5 spinal nerve ligation model of neuropathic pain, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound is a selective antagonist of the TRPV1 receptor. In the context of neuropathic pain following spinal nerve ligation, the upregulation and sensitization of TRPV1 receptors on nociceptive neurons contribute to peripheral and central sensitization. By blocking the activation of TRPV1, this compound is hypothesized to inhibit the downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38 and ERK), which are implicated in the maintenance of neuropathic pain states. This action is expected to reduce neuronal hyperexcitability and alleviate pain hypersensitivity.

Data Presentation

The efficacy of this compound in attenuating mechanical hyperalgesia in the L5 spinal nerve ligation model has been demonstrated. The following table summarizes the quantitative data on the effect of orally administered this compound on paw withdrawal threshold (PWT).

| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Dose (hours) | Paw Withdrawal Threshold (PWT) Effect |

| Vehicle | - | - | Baseline (Pre-injury levels are typically higher) |

| This compound | 0.3 | 0.5 - 8 | Partial attenuation of mechanical hyperalgesia |

| This compound | 1 | 2 | Maximum increase in PWT |

| This compound | 0.3, 1, 3 | 25 | Effect disappeared |

Note: Data is compiled from available literature.[1] The vehicle used for oral administration of this compound was not specified in the primary publication.

Experimental Protocols

L5 Spinal Nerve Ligation (SNL) Surgery in Rats

This protocol describes the surgical procedure to induce neuropathic pain via ligation of the L5 spinal nerve.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps, retractors)

-

Suture material (e.g., 6-0 silk suture)

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

-

Heating pad

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Shave and disinfect the surgical area over the lumbar spine.

-

Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

-

Carefully separate the paraspinal muscles to expose the L6 transverse process.

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Isolate the L5 spinal nerve from the surrounding tissue.

-

Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Administer post-operative analgesics and allow the animal to recover on a heating pad.

-

Monitor the animal's recovery and check for signs of infection.

Assessment of Mechanical Allodynia using von Frey Filaments

This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying forces

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-30 minutes before testing.

-

Begin with a von Frey filament of intermediate force and apply it perpendicularly to the plantar surface of the ipsilateral (ligated) hind paw with sufficient force to cause the filament to bend.

-

Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal or flinching of the paw.